GRK2i TFA

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t82-,83-,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,120-,121-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWJBYYWQATYFS-ICUWLHSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H256N50O41S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GRK2i TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRK2i TFA is a synthetic peptide inhibitor of G protein-coupled receptor kinase 2 (GRK2) that functions as a potent and specific antagonist of G protein βγ subunits (Gβγ). By mimicking the Gβγ binding domain of GRK2, this compound competitively inhibits the interaction between GRK2 and Gβγ, a critical step for the activation and membrane translocation of the kinase. This guide provides a comprehensive overview of the molecular mechanism of this compound, including its effects on downstream signaling pathways. Detailed experimental protocols for studying its activity and quantitative data on analogous inhibitory peptides are presented to facilitate further research and drug development efforts in targeting G protein signaling.

Core Mechanism of Action: Competitive Antagonism of Gβγ Subunits

The primary mechanism of action of this compound is the competitive inhibition of the interaction between G protein-coupled receptor kinase 2 (GRK2) and the Gβγ subunit complex. This compound is a polypeptide that corresponds to the Gβγ-binding domain of GRK2.[1] This interaction is a crucial event in the canonical G protein-coupled receptor (GPCR) signaling pathway.

Upon activation of a GPCR by an agonist, the associated heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits) dissociates into a GTP-bound Gα subunit and a free Gβγ dimer. The liberated Gβγ dimer then recruits cytosolic GRK2 to the plasma membrane by binding to a specific region within the C-terminus of GRK2.[2] This translocation is essential for GRK2 to phosphorylate the activated GPCR, which in turn promotes the binding of β-arrestin, leading to receptor desensitization and internalization.

This compound, by virtue of its sequence homology to the Gβγ binding domain of GRK2, acts as a decoy, sequestering free Gβγ subunits.[3] This prevents the association of endogenous GRK2 with Gβγ, thereby inhibiting its translocation to the plasma membrane and subsequent phosphorylation of activated GPCRs. The trifluoroacetate (TFA) salt form of the peptide is a common result of the purification process for synthetic peptides.

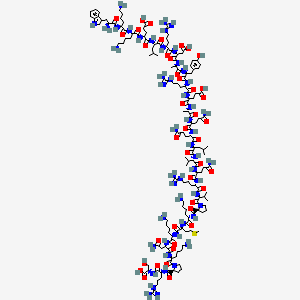

The following diagram illustrates the core mechanism of this compound action:

References

GRK2i TFA as a Gβγ Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Gβγ in Signal Transduction

Upon GPCR activation, the heterotrimeric G protein dissociates into a GTP-bound Gα subunit and a Gβγ dimer.[1][2] Initially considered a passive partner to Gα, Gβγ is now recognized as an active signaling entity that interacts with and modulates a diverse array of downstream effectors, including:

-

Phospholipases: Activation of phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Ion Channels: Direct modulation of ion channels, such as G protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated Ca2+ (CaV) channels.[3]

-

Kinases: Regulation of phosphoinositide 3-kinase γ (PI3Kγ) and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7]

-

Adenylyl Cyclase: Isoform-specific regulation of adenylyl cyclase activity.

The diverse signaling roles of Gβγ make it a key player in numerous physiological processes, and its dysregulation is implicated in various diseases.

GRK2i TFA: A Gβγ Antagonist

This compound is a synthetic polypeptide that corresponds to the Gβγ-binding domain of GRK2.[1][8] By mimicking the natural binding site of GRK2 for Gβγ, this compound acts as a competitive antagonist, sequestering free Gβγ and preventing its interaction with downstream effectors. The C-terminal domain of GRK2 (GRK2ct), which includes the GRK2i sequence, has been extensively used as a tool to investigate the physiological roles of Gβγ signaling.

Mechanism of Action

The primary mechanism of action of this compound is the direct binding to free Gβγ subunits, thereby preventing their interaction with effector proteins. This sequestration effectively uncouples GPCR activation from Gβγ-mediated downstream signaling events.

Quantitative Data

Precise quantitative data for the binding affinity (Kd) of the minimal this compound peptide to Gβγ and its specific IC50/EC50 values for the inhibition of various downstream effectors are not extensively documented in publicly available literature. However, studies utilizing the larger GRK2ct fragment provide valuable insights into its inhibitory potential. The data presented below is based on the characterization of GRK2ct and should be considered representative.

| Parameter | Effector/Interaction | Value | Reference |

| Binding Affinity (Qualitative) | Gβγ Subunits | High Affinity | [1][2] |

| IC50 (Representative) | Gβγ-mediated GRK2 activation | Not Specified | [1] |

| Effect on Downstream Signaling | Gβγ-mediated PLCβ activation | Inhibition | |

| Gβγ-mediated PI3Kγ activation | Inhibition | [3] | |

| Gβγ-mediated GIRK channel activation | Inhibition | [3] | |

| Gβγ-mediated CaV channel modulation | Inhibition | ||

| Gβγ-mediated MAPK activation | Inhibition | [4][6][7] |

Impact on Key Gβγ Signaling Pathways

By sequestering Gβγ, this compound is expected to inhibit all signaling pathways that are dependent on free Gβγ.

Phospholipase Cβ (PLCβ) Pathway

Gβγ subunits directly activate PLCβ isoforms, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. This pathway is crucial for intracellular calcium mobilization and protein kinase C (PKC) activation. This compound is expected to inhibit this process.

Ion Channel Modulation

Gβγ subunits directly interact with and modulate the activity of various ion channels.

-

GIRK Channels: Gβγ binding to GIRK channels leads to their activation and potassium efflux, resulting in membrane hyperpolarization and decreased neuronal excitability. This compound would prevent this activation.

-

Voltage-Gated Calcium Channels (CaV): Gβγ can inhibit the activity of N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, which is a key mechanism for regulating neurotransmitter release. This compound would relieve this inhibition.

PI3Kγ and MAPK Pathways

Gβγ can activate PI3Kγ, which in turn can activate downstream signaling cascades, including the Akt and MAPK pathways, playing roles in cell growth, proliferation, and inflammation. This compound is expected to block these Gβγ-mediated effects.

Experimental Protocols

The following protocols are representative methods for characterizing the interaction of this compound with Gβγ and its effects on downstream signaling. These are based on established methodologies used for the larger GRK2ct fragment and should be optimized for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Gβγ Interaction

This protocol describes how to determine if this compound physically interacts with Gβγ subunits in a cellular context.

Workflow:

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression vectors for a tagged version of GRK2i (e.g., FLAG-GRK2i) and Gβ1γ2 subunits.

-

Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Gβ antibody to detect the co-immunoprecipitated Gβγ.

Bioluminescence Resonance Energy Transfer (BRET) Assay for this compound-Gβγ Interaction in Live Cells

This protocol allows for the real-time monitoring of the interaction between this compound and Gβγ in living cells.

Workflow:

Methodology:

-

Plasmid Constructs: Generate expression plasmids for GRK2i fused to a BRET donor (e.g., Renilla luciferase 8, Rluc8) and Gβγ subunits fused to a BRET acceptor (e.g., Venus).

-

Cell Culture and Transfection: Co-transfect HEK293T cells with the BRET donor and acceptor constructs.

-

Cell Plating: 24 hours post-transfection, plate the cells into a white 96-well microplate.

-

BRET Measurement:

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence emission at the donor wavelength (e.g., ~480 nm for Rluc8) and the acceptor wavelength (e.g., ~530 nm for Venus) using a plate reader equipped for BRET.

-

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increased BRET ratio indicates proximity and interaction between GRK2i and Gβγ. Competition assays with unlabeled Gβγ can be performed to demonstrate specificity.

Electrophysiology to Measure Inhibition of Gβγ-GIRK Channel Activation

This protocol uses whole-cell patch-clamp electrophysiology to assess the inhibitory effect of this compound on Gβγ-mediated activation of GIRK channels.

Methodology:

-

Cell Preparation: Use a cell line endogenously or exogenously expressing a GPCR that couples to Gi/o (e.g., µ-opioid receptor) and GIRK channels (e.g., atrial myocytes or transfected HEK293 cells).

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Apply voltage ramps to measure the current-voltage relationship.

-

-

Experimental Procedure:

-

Record baseline currents.

-

Apply a GPCR agonist (e.g., DAMGO for µ-opioid receptor) to activate G proteins and induce a Gβγ-mediated GIRK current.

-

Wash out the agonist.

-

Introduce this compound into the cell via the patch pipette.

-

Re-apply the GPCR agonist and measure the GIRK current in the presence of this compound.

-

-

Data Analysis: Compare the amplitude of the agonist-induced GIRK current in the absence and presence of this compound. A reduction in the current indicates inhibition of Gβγ-GIRK channel coupling.

Conclusion

This compound, by virtue of its ability to sequester Gβγ subunits, serves as a valuable research tool for dissecting the complex roles of Gβγ signaling in cellular physiology. While specific quantitative data for this peptide are still emerging, the extensive research on the broader GRK2 C-terminal domain provides a strong foundation for its use as a potent and specific Gβγ antagonist. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the interactions and functional consequences of Gβγ inhibition by this compound in various biological systems. Further studies are warranted to precisely quantify its binding kinetics and inhibitory potency against a range of Gβγ-mediated signaling events, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Receptor and Gβγ isoform-specific interactions with G protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRK specificity and Gβγ dependency determines the potential of a GPCR for arrestin-biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting GPCR-Gβγ-GRK2 signaling as a novel strategy for treating cardiorenal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

GRK2i TFA: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its canonical function involves the phosphorylation of agonist-occupied GPCRs, leading to the recruitment of β-arrestins and subsequent receptor desensitization and internalization. Elevated GRK2 levels and activity are implicated in the pathophysiology of numerous diseases, most notably heart failure, where it contributes to the dampening of β-adrenergic receptor (βAR) signaling.[1][2] Beyond its canonical role, GRK2 is now understood to be a multifaceted signaling node, influencing pathways related to insulin metabolism, mitochondrial function, and inflammation.[1][3]

GRK2i TFA is a peptide-based inhibitor of GRK2. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key signaling pathways. It includes a compilation of quantitative data for GRK2 inhibitors, detailed experimental protocols for studying GRK2 modulation, and visualizations of the relevant signaling cascades.

This compound: Mechanism of Action

This compound is a trifluoroacetic acid salt of a GRK2 inhibitory polypeptide.[4] Its amino acid sequence is WKKELRDAYREAQQLVQRVPKMKNKPRS.[5] The peptide corresponds to the Gβγ-binding domain of GRK2.[4] Its primary mechanism of action is to act as a cellular Gβγ antagonist.[4] By binding to Gβγ subunits, this compound prevents the translocation of endogenous GRK2 to the plasma membrane, a crucial step for GRK2 to phosphorylate and desensitize activated GPCRs.[2] This mechanism is analogous to that of the well-characterized experimental peptide inhibitor, βARKct.[2]

Quantitative Data on GRK2 Inhibitors

The following tables summarize the inhibitory potency of various compounds targeting GRK2. This data is essential for comparing the efficacy of different inhibitors and for designing experiments with appropriate concentrations.

Table 1: Peptide-Based GRK2 Inhibitors

| Inhibitor | Target | IC50 | Assay Conditions | Reference |

| Peptide 59-74E | GRK2 | 0.6 µM | Phosphorylation of rhodopsin | |

| GRK3 | 2.6 µM | Phosphorylation of rhodopsin | ||

| GRK5 | 1.6 µM | Phosphorylation of rhodopsin | ||

| C7 (cyclic peptide) | GRK2 | Not specified | In vivo functional response | [6] |

Table 2: Small Molecule GRK2 Inhibitors

| Inhibitor | Target | IC50 / Ki | Assay Conditions | Reference |

| Paroxetine | GRK2 | 1.4 µM (IC50) | GRK2 inhibition assay | [7] |

| GRK1 | ~316 µM (IC50) | Phosphorylation of rhodopsin | [3] | |

| GRK5 | ~251 µM (IC50) | Phosphorylation of rhodopsin | [3] | |

| CCG258747 | GRK2 | 18 nM (IC50) | Kinase activity assay with tubulin substrate | [8] |

| GRK5 | 1.5 µM (IC50) | Kinase activity assay with tubulin substrate | [8] | |

| CCG258208 | GRK2 | 30 nM (IC50) | Kinase activity assay | [8] |

| GRK5 | 7.2 µM (IC50) | Kinase activity assay | [8] |

Core Signaling Pathways Modulated by this compound

Inhibition of GRK2 by agents like this compound can have profound effects on multiple intracellular signaling pathways.

β-Adrenergic Receptor Signaling Pathway

In a healthy heart, βAR stimulation leads to increased cardiac contractility and heart rate. However, in heart failure, chronic stimulation leads to GRK2 upregulation, which desensitizes the βARs, impairing cardiac function.[1][2] this compound, by preventing GRK2-mediated phosphorylation of the βAR, can restore receptor sensitivity and improve cardiac output.

Caption: β-Adrenergic receptor signaling pathway and this compound inhibition.

Insulin Signaling Pathway

GRK2 has been identified as a negative regulator of insulin signaling.[3] It can directly interact with and phosphorylate Insulin Receptor Substrate 1 (IRS-1), leading to impaired glucose uptake.[3] By inhibiting GRK2, this compound can potentially enhance insulin sensitivity.

Caption: GRK2 modulation of the insulin signaling pathway.

Mitochondrial Signaling Pathway

Emerging evidence suggests a role for GRK2 in mitochondrial function and cell death pathways.[9] Under conditions of cellular stress, such as ischemia, GRK2 can translocate to the mitochondria, where it promotes apoptosis.[9] Inhibition of GRK2 may therefore have protective effects by preventing this mitochondrial translocation.

Caption: GRK2 involvement in mitochondrial-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on its target and downstream signaling pathways.

In Vitro GRK2 Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of GRK2.

Materials:

-

Recombinant human GRK2

-

GRK2 substrate (e.g., rhodopsin or a synthetic peptide like RRREEEEESAAA)

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the GRK2 substrate, and varying concentrations of this compound.

-

Add recombinant GRK2 to the mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro GRK2 kinase activity assay.

Cellular β-Arrestin Recruitment Assay

This cell-based assay assesses the functional consequence of GRK2 inhibition on GPCR desensitization by measuring the recruitment of β-arrestin to an activated receptor.

Materials:

-

HEK293 cells

-

Expression plasmids for a GPCR of interest (e.g., β2-adrenergic receptor) fused to a luciferase (e.g., NanoLuc)

-

Expression plasmid for β-arrestin-2 fused to a fluorescent protein (e.g., Venus) or a tag for detection (e.g., HaloTag).[10]

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

GPCR agonist

-

This compound

-

Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET) or a suitable detection method for the chosen tags.

Procedure:

-

Co-transfect HEK293 cells with the GPCR-luciferase and β-arrestin-fluorescent protein plasmids.

-

After 24-48 hours, seed the transfected cells into a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a known concentration of the GPCR agonist.

-

Immediately measure the BRET signal or other detection signal over time using a plate reader.

-

An increase in the signal indicates the recruitment of β-arrestin to the GPCR.

-

Analyze the dose-response curve of the agonist in the presence and absence of this compound to determine the effect on receptor desensitization.

In Vivo Assessment in a Murine Model of Heart Failure

This protocol outlines a general approach to evaluate the therapeutic potential of this compound in a preclinical animal model of heart failure.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Surgical instruments for myocardial infarction (MI) induction (e.g., by ligation of the left anterior descending coronary artery)

-

This compound

-

Vehicle control (e.g., saline)

-

Echocardiography system for cardiac function assessment

-

Osmotic minipumps for continuous drug delivery

Procedure:

-

Induce myocardial infarction in mice to create a model of heart failure.

-

Allow for a recovery and disease development period (e.g., 1-2 weeks).

-

Implant osmotic minipumps subcutaneously for continuous delivery of either this compound or vehicle for a specified duration (e.g., 4 weeks). A typical dose for a peptide inhibitor could be in the range of 1-10 mg/kg/day.[6]

-

Perform serial echocardiography at baseline and throughout the treatment period to assess cardiac function parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

-

At the end of the study, euthanize the animals and harvest the hearts for histological (e.g., fibrosis staining) and biochemical (e.g., GRK2 expression and activity) analyses.

-

Compare the cardiac function and remodeling between the this compound-treated and vehicle-treated groups.

Conclusion

This compound represents a promising tool for the investigation of GRK2-mediated signaling and holds potential as a therapeutic agent in diseases characterized by GRK2 overactivity. Its mechanism of action as a Gβγ antagonist provides a targeted approach to restore normal GPCR signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers to design and execute studies aimed at further elucidating the role of GRK2 in health and disease and to explore the therapeutic utility of its inhibition. As our understanding of the diverse functions of GRK2 continues to expand, inhibitors like this compound will be invaluable in dissecting these complex signaling networks.

References

- 1. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 3. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reactivi.ro [reactivi.ro]

- 6. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-Death Signaling of GRK2 in Cardiac Myocytes after Ischemic Stress Occurs via ERK-Dependent, Hsp90-Mediated Mitochondrial Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

The Cellular Machinery Unmasked: A Technical Guide to GRK2 Inhibition by GRK2i TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular functions of G protein-coupled receptor kinase 2 (GRK2) inhibition, with a specific focus on the inhibitory polypeptide GRK2i TFA. By acting as a cellular antagonist of Gβγ subunits, this compound provides a powerful tool to dissect and modulate a myriad of signaling pathways, offering therapeutic potential in a range of diseases, including heart failure, metabolic disorders, and certain cancers. This document provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies associated with GRK2 inhibition by targeting the GRK2-Gβγ interaction.

Introduction to GRK2 and the Role of Gβγ

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] Its canonical function involves the phosphorylation of agonist-activated GPCRs, which promotes the binding of β-arrestin, leading to receptor desensitization and internalization.[3] However, the functional repertoire of GRK2 extends far beyond this classical role, implicating it as a crucial signaling hub that interacts with a diverse array of non-GPCR substrates and signaling partners.[3][4]

A key event in GRK2 activation is its translocation from the cytosol to the plasma membrane, a process mediated by its interaction with the Gβγ subunits of dissociated heterotrimeric G proteins.[4] The C-terminal domain of GRK2 contains a pleckstrin homology (PH) domain that directly binds to free Gβγ subunits.[2][4] This interaction is not only essential for GRK2 to access its membrane-bound GPCR substrates but also positions GRK2 to influence other Gβγ-mediated signaling events.

Mechanism of Action of this compound

This compound is a GRK2 inhibitory polypeptide.[5] Its mechanism of action is rooted in its structural identity to the Gβγ-binding domain of GRK2.[5] By acting as a competitive antagonist, this compound specifically binds to free Gβγ subunits, thereby preventing their interaction with endogenous GRK2.[5] This sequestration of Gβγ has two primary consequences:

-

Inhibition of GRK2-mediated GPCR desensitization: By preventing the translocation of GRK2 to the plasma membrane, this compound inhibits the phosphorylation of activated GPCRs, leading to sustained receptor signaling.

-

Modulation of Gβγ-dependent signaling pathways: Gβγ subunits themselves are active signaling molecules that can modulate the activity of various effectors, including ion channels, adenylyl cyclases, and kinases like PI3K and ERK. This compound can therefore influence these pathways by limiting the availability of free Gβγ.[6]

Functionally, this compound is analogous to the widely studied experimental tool, βARKct, a peptide corresponding to the C-terminal 194 amino acids of GRK2 (also known as β-adrenergic receptor kinase 1).[4][7] Much of the quantitative data and experimental understanding of inhibiting the GRK2-Gβγ interaction comes from studies utilizing βARKct.

Cellular Functions and Signaling Pathways Modulated by this compound

Inhibition of the GRK2-Gβγ interaction by agents like this compound has profound effects on numerous cellular functions and signaling cascades.

GPCR Signaling and Cardiovascular Function

The most extensively studied role of GRK2 inhibition is in the context of cardiovascular physiology, particularly in heart failure.[7][8] In a healthy heart, GRK2 plays a crucial role in dampening β-adrenergic receptor (βAR) signaling to prevent overstimulation. However, in heart failure, GRK2 levels and activity are pathologically elevated, leading to excessive βAR desensitization, impaired cardiac contractility, and adverse remodeling.[8][9]

By sequestering Gβγ, this compound can:

-

Enhance β-adrenergic receptor responsiveness: By preventing GRK2-mediated phosphorylation of βARs, the receptors remain active for longer, leading to increased inotropic reserve and improved cardiac function.[5][7]

-

Improve cardiac contractility: Studies using βARKct have demonstrated enhanced cardiomyocyte contraction and increased left ventricular function.[7]

-

Prevent adverse cardiac remodeling: Long-term inhibition of the GRK2-Gβγ interaction has been shown to reduce cardiac hypertrophy and fibrosis in animal models of heart failure.

TNFα Signaling

Tumor necrosis factor-alpha (TNFα) is a pro-inflammatory cytokine that signals through the TNF receptor to activate downstream pathways, including the NF-κB and MAPK/ERK pathways. GRK2 has been identified as a critical regulator of TNFα signaling.

Inhibition of GRK2 has been shown to:

-

Enhance ERK activation: GRK2 can inhibit TNFα-induced activation of the ERK pathway. Therefore, inhibition of GRK2 leads to a significant increase in ERK phosphorylation.

-

Inhibit NF-κB activation: Conversely, GRK2 appears to be required for TNFα-induced IκBα phosphorylation and subsequent NF-κB activation. Thus, GRK2 inhibition dampens the pro-inflammatory NF-κB pathway.

-

Promote wound healing: In the context of intestinal epithelial cells, the GRK2-mediated shift from NF-κB towards ERK signaling promotes cell migration and wound healing.

Metabolic Signaling

Emerging evidence suggests a role for GRK2 in metabolic regulation, particularly in insulin signaling. GRK2 can interact with and phosphorylate insulin receptor substrate-1 (IRS-1), leading to impaired insulin signaling. Inhibition of GRK2, therefore, has the potential to enhance insulin sensitivity.

Quantitative Data on GRK2 Inhibition

The following tables summarize quantitative data from studies investigating the effects of inhibiting the GRK2-Gβγ interaction, primarily through the use of βARKct. This data provides a quantitative framework for understanding the cellular impact of this compound.

Table 1: Effects of GRK2-Gβγ Inhibition on Cardiac Function

| Parameter | Model System | Treatment | Observed Effect | Reference |

| Left Ventricular Ejection Fraction (LVEF) | Rat model of post-myocardial infarction heart failure | Adenoviral-βARKct | Increased LVEF compared to control | [10] |

| Cardiac Contractility (LV dP/dtmax) | Rabbit model of acute myocardial ischemia | Adenoviral-βARKct | Less impairment in LV dP/dtmax compared to control | [9] |

| Cardiac Relaxation (LV dP/dtmin) | Rabbit model of acute myocardial ischemia | Adenoviral-βARKct | Less impairment in LV dP/dtmin compared to control | [9] |

| β-Adrenergic Receptor Density | Rabbit model of acute myocardial ischemia | Adenoviral-βARKct | Higher βAR density in the ischemic area | [9] |

Table 2: Effects of GRK2-Gβγ Inhibition on Cellular Signaling

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Agonist-stimulated GRK2 translocation | Cos-7 cells | Co-expression of βARKct | Inhibition of GRK2 translocation to the plasma membrane | [11] |

| β-arrestin2 recruitment to M5R | HEK293 cells | Co-expression of βARKct | Dose-dependent inhibition of β-arrestin2 recruitment | [6] |

| L-type Ca2+ current (ICa) | Adult rat ventricular cardiomyocytes | Adenoviral-βARKct | Enhanced ICa upon βAR stimulation | |

| Gβγ interaction with Cav1.2α | Adult rat ventricular cardiomyocytes | Adenoviral-βARKct | Attenuated interaction between Gβγ and Cav1.2α |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular functions of GRK2 inhibition via Gβγ sequestration.

Co-Immunoprecipitation to Detect Protein-Protein Interactions

Objective: To demonstrate the interaction between GRK2 and Gβγ and its disruption by this compound or βARKct.

Protocol:

-

Cell Culture and Transfection: Culture cells of interest (e.g., HEK293, Cos-7) in appropriate media. Transfect cells with expression vectors for tagged versions of GRK2, Gβ, and Gγ subunits, along with either a control vector or a vector expressing βARKct.

-

Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for one of the tagged proteins (e.g., anti-GRK2) overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with antibodies against the interacting proteins (e.g., anti-Gβ) to detect the co-immunoprecipitated protein.

Western Blotting for Phosphorylation Status

Objective: To assess the effect of GRK2 inhibition on the phosphorylation of downstream targets like ERK.

Protocol:

-

Cell Treatment: Culture cells and treat them with a stimulus (e.g., TNFα) in the presence or absence of a GRK2 inhibitor.

-

Protein Extraction: Lyse the cells in a denaturing lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

Detection and Quantification: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities using densitometry software.

In Vitro Wound Healing Assay

Objective: To evaluate the effect of GRK2 inhibition on cell migration.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to confluence.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.

-

Treatment: Wash the cells to remove debris and add fresh media containing the GRK2 inhibitor or a vehicle control.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical GPCR signaling and its regulation by GRK2, highlighting the inhibitory action of this compound.

Caption: GRK2 differentially modulates TNFα signaling pathways.

Caption: Experimental workflow for co-immunoprecipitation.

Conclusion

This compound, by acting as a specific inhibitor of the GRK2-Gβγ interaction, offers a valuable tool for both basic research and therapeutic development. Its ability to modulate GPCR signaling, particularly in the context of cardiovascular disease, highlights its potential as a novel therapeutic agent. Furthermore, the expanding understanding of GRK2's role in other signaling pathways, such as those initiated by TNFα, opens up new avenues for investigation and intervention in inflammatory and proliferative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted cellular functions of GRK2 inhibition and to harness its therapeutic promise.

References

- 1. A peptide of the RGS domain of GRK2 binds and inhibits Gαq to suppress pathological cardiac hypertrophy and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting GPCR-Gβγ-GRK2 signaling as a novel strategy for treating cardiorenal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRK specificity and Gβγ dependency determines the potential of a GPCR for arrestin-biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute ischemic cardiac dysfunction is attenuated via gene transfer of a peptide inhibitor of the beta-adrenergic receptor kinase (betaARK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of β-adrenergic receptor kinase inhibitor on post-myocardial infarction heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor and Gβγ isoform-specific interactions with G protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inotropic peptide βARKct improves βAR responsiveness in normal and failing cardiomyocytes through Gßγ-mediated L-type calcium current disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GRK2i TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process critical for terminating signal transduction. Dysregulation of GRK2 activity is implicated in numerous pathologies, including heart failure, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of GRK2i TFA, a polypeptide inhibitor designed to specifically modulate GRK2 activity. This compound acts as a competitive antagonist of the GRK2-Gβγ interaction, a crucial step for the membrane translocation and activation of GRK2. This document details the mechanism of action of this compound, summarizes its key characteristics, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to GRK2 and Its Role in Cellular Signaling

GRK2, initially named β-adrenergic receptor kinase (βARK1), is a ubiquitously expressed kinase that phosphorylates agonist-activated GPCRs.[1] This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to signal desensitization and receptor internalization.[2] The activity of GRK2 is tightly regulated, with its translocation from the cytosol to the plasma membrane being a critical activation step. This recruitment is mediated by the interaction of its C-terminal pleckstrin homology (PH) domain with the Gβγ subunits of dissociated heterotrimeric G proteins.[3]

Elevated levels and activity of GRK2 have been observed in chronic heart failure, where it contributes to the diminished responsiveness of β-adrenergic receptors to catecholamine stimulation, thereby impairing cardiac function.[4] Consequently, inhibition of GRK2 has emerged as a promising therapeutic strategy for heart failure and other cardiovascular diseases.

This compound: A Targeted Inhibitor of GRK2 Function

This compound is a synthetic polypeptide designed to competitively inhibit the interaction between GRK2 and Gβγ subunits.[5][6][7] By mimicking the Gβγ-binding domain of GRK2, this compound acts as a cellular Gβγ antagonist, sequestering free Gβγ subunits and preventing their association with endogenous GRK2.[5] This inhibition of the GRK2-Gβγ interaction blocks the translocation of GRK2 to the plasma membrane, thereby preventing the phosphorylation of activated GPCRs and subsequent desensitization.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | WKKELRDAYREAQQLVQRVPKMKNKPRS | [8] |

| Molecular Formula | C₁₅₂H₂₅₇F₃N₅₀O₄₃S | [8] |

| Molecular Weight | 3598.1 g/mol | [8] |

| Purity | >99% | [5] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in water (up to 100 mg/mL) and PBS (up to 50 mg/mL) | [8] |

Mechanism of Action of this compound

The mechanism of this compound is centered on its ability to disrupt a critical protein-protein interaction in the GPCR signaling cascade. The following diagram illustrates the signaling pathway and the point of intervention by this compound.

As depicted, agonist binding to a GPCR triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The free Gβγ dimer then recruits cytosolic GRK2 to the plasma membrane, leading to its activation. Activated GRK2 phosphorylates the agonist-bound GPCR, which subsequently recruits β-arrestin, leading to desensitization and internalization of the receptor. This compound competitively binds to the Gβγ subunits, preventing the recruitment and activation of GRK2, thereby inhibiting receptor phosphorylation and prolonging GPCR signaling.

Quantitative Analysis of this compound Activity

| Assay Type | Typical Endpoint Measured | Expected Effect of this compound |

| In Vitro Kinase Assay | IC50 | Dose-dependent inhibition of GRK2-mediated substrate phosphorylation. |

| Co-immunoprecipitation | Binding Affinity (Kd) | Competitive inhibition of the GRK2-Gβγ interaction. |

| Cellular cAMP Assay | EC50 | Potentiation of agonist-stimulated cAMP production. |

| Receptor Internalization Assay | IC50 | Inhibition of agonist-induced GPCR internalization. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro GRK2 Kinase Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a model substrate by purified GRK2 in the presence of Gβγ.

Materials:

-

Purified recombinant human GRK2

-

Purified Gβγ subunits

-

Rhodopsin (or other suitable GRK2 substrate)

-

This compound

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase assay buffer, purified GRK2, Gβγ subunits, and the substrate (rhodopsin).

-

Add varying concentrations of this compound to the reaction mixture and incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition of GRK2 activity at each concentration of this compound and determine the IC50 value.

Co-immunoprecipitation of GRK2 and Gβγ

This assay is used to demonstrate the direct interaction between GRK2 and Gβγ and the competitive inhibition by this compound in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for tagged GRK2 (e.g., FLAG-GRK2) and Gβγ subunits

-

This compound

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-FLAG antibody conjugated to agarose beads

-

Antibodies against Gβ and GRK2 for Western blotting

Protocol:

-

Co-transfect HEK293 cells with expression vectors for FLAG-GRK2 and Gβγ subunits.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the cell lysates with anti-FLAG agarose beads to immunoprecipitate FLAG-GRK2.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blotting using antibodies against Gβ and GRK2 to detect the co-immunoprecipitated Gβγ.

-

Quantify the amount of co-immunoprecipitated Gβγ to assess the inhibitory effect of this compound.

Cellular cAMP Assay

This functional assay measures the effect of this compound on the signaling of a Gs-coupled GPCR, such as the β2-adrenergic receptor (β2AR).

Materials:

-

HEK293 cells stably expressing β2AR

-

This compound

-

Isoproterenol (β-agonist)

-

cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

-

Plate HEK293-β2AR cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of isoproterenol.

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration to determine the potentiation of the agonist response.

Receptor Internalization Assay

This assay visualizes and quantifies the effect of this compound on agonist-induced GPCR internalization.

Materials:

-

HEK293 cells expressing a fluorescently tagged GPCR (e.g., β2AR-GFP)

-

This compound

-

Isoproterenol

-

High-content imaging system or confocal microscope

Protocol:

-

Plate HEK293-β2AR-GFP cells on glass-bottom plates.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Treat the cells with isoproterenol to induce receptor internalization.

-

Fix the cells at different time points.

-

Acquire images using a high-content imaging system or confocal microscope.

-

Quantify the degree of receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Determine the inhibitory effect of this compound on receptor internalization.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Conclusion and Future Directions

This compound represents a valuable research tool for dissecting the intricacies of GRK2-mediated signaling and for validating GRK2 as a therapeutic target. Its specific mechanism of action, by disrupting the GRK2-Gβγ interaction, offers a targeted approach to modulating GPCR desensitization. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar inhibitors. Future research should focus on obtaining precise quantitative data on the inhibitory potency of this compound and on evaluating its efficacy and specificity in preclinical models of diseases where GRK2 is dysregulated, such as heart failure. Furthermore, the development of cell-permeable and more drug-like mimetics of this compound could pave the way for novel therapeutic agents targeting the GRK2 signaling axis.

References

- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor and Gβγ isoform-specific interactions with G protein-coupled receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Subtype-Dependent Regulation of Gβγ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

An In-depth Technical Guide to GRK2i TFA and its Role in GPCR Desensitization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to GPCR Desensitization and the Role of GRK2

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon agonist binding, GPCRs activate heterotrimeric G proteins, leading to downstream signaling cascades. To maintain cellular homeostasis and prevent over-stimulation, activated GPCRs are rapidly desensitized. This process is primarily initiated by GRKs, which phosphorylate the intracellular domains of the activated receptor.[1]

GRK2 is a ubiquitously expressed member of the GRK family that plays a central role in this process. The canonical pathway of GRK2-mediated desensitization involves the following key steps:

-

Agonist-induced GPCR Activation: An agonist binds to and stabilizes an active conformation of the GPCR.

-

G Protein Activation and Dissociation: The activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein, leading to the dissociation of the Gα-GTP and Gβγ subunits.

-

GRK2 Recruitment to the Plasma Membrane: The free Gβγ subunits recruit the cytosolic GRK2 to the plasma membrane. This interaction is crucial for localizing GRK2 to its receptor substrate.

-

GPCR Phosphorylation: At the membrane, GRK2 phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of the agonist-occupied GPCR.

-

β-Arrestin Recruitment: The phosphorylated GPCR serves as a high-affinity binding site for β-arrestin proteins.

-

Desensitization and Internalization: The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating G protein-mediated signaling (desensitization). β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery to promote receptor internalization.

The central role of the GRK2-Gβγ interaction in initiating this cascade makes it an attractive target for therapeutic intervention in diseases characterized by GPCR dysregulation, such as heart failure.

GRK2i TFA: A Mechanistic Overview

This compound is a synthetic polypeptide designed to inhibit GRK2. Its mechanism of action is based on disrupting the crucial interaction between GRK2 and the Gβγ subunit.

Peptide Sequence: WKKELRDAYREAQQLVQRVPKMKNKPRS

This sequence corresponds to the Gβγ-binding domain of GRK2. By acting as a competitive antagonist for Gβγ binding, this compound is expected to prevent the translocation of endogenous GRK2 to the plasma membrane, thereby inhibiting the phosphorylation of activated GPCRs and subsequent desensitization.

Signaling Pathway of GPCR Desensitization

The following diagram illustrates the canonical GPCR desensitization pathway and the proposed point of intervention for this compound.

Caption: GPCR desensitization pathway and the inhibitory action of this compound.

Quantitative Data for GRK2 Inhibitors

While specific quantitative data such as IC50, Ki, or Kd values for this compound are not currently available in the public domain, the following table summarizes the reported IC50 values for other known GRK2 inhibitors. This provides a comparative landscape for evaluating the potential efficacy of novel inhibitors like this compound.

| Inhibitor | Type | GRK2 IC50 | Selectivity Notes | Reference |

| Paroxetine | Small Molecule | ~14 µM | Also a selective serotonin reuptake inhibitor. | [2] |

| GSK180736A | Small Molecule | 0.77 µM | >100-fold selectivity over other GRKs. | [3] |

| CCG258747 | Small Molecule | 18 nM | Highly selective over GRK1, GRK5, PKA, and ROCK1. | |

| CCG258208 | Small Molecule | 30 nM | ~230-fold selective over GRK5 and >2500-fold over GRK1. | |

| M119 | Small Molecule | - | Identified as a Gβγ interaction inhibitor. | [4] |

| Gallein | Small Molecule | - | Known to block GRK2-Gβγ interaction. | [4] |

| βARKct | Peptide | - | Peptide corresponding to the Gβγ binding domain of GRK2. | [4] |

Experimental Protocols for Characterization of this compound

The following section outlines detailed methodologies for key experiments to characterize the efficacy and mechanism of action of this compound.

In Vitro GRK2 Kinase Activity Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of GRK2.

Objective: To measure the IC50 value of this compound for GRK2.

Principle: A radioactive kinase assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a model substrate by GRK2. The amount of incorporated radioactivity is quantified to determine kinase activity.

Materials:

-

Recombinant active GRK2

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

GRK2 substrate (e.g., casein or a specific peptide substrate)

-

[γ-³²P]ATP

-

This compound at various concentrations

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the GRK2 substrate, and recombinant GRK2 enzyme.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of GRK2 inhibition against the log concentration of this compound to determine the IC50 value.

GRK2-Gβγ Interaction Assay (Fluorescence Polarization)

This assay directly measures the ability of this compound to disrupt the interaction between GRK2 and the Gβγ subunit.

Objective: To determine the IC50 of this compound for the GRK2-Gβγ interaction.

Principle: Fluorescence Polarization (FP) measures the change in the apparent molecular size of a fluorescently labeled molecule. A small, fluorescently labeled peptide (derived from the Gβγ binding domain of GRK2) will tumble rapidly in solution, resulting in low polarization. When bound to the larger Gβγ protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

Materials:

-

Purified Gβγ subunits

-

Fluorescently labeled peptide corresponding to the Gβγ binding domain of GRK2 (e.g., FITC-labeled GRK2i)

-

This compound at various concentrations

-

FP-compatible buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

384-well black plates

-

Plate reader with FP capabilities

Procedure:

-

Add a fixed concentration of the fluorescently labeled peptide to each well of a 384-well plate.

-

Add varying concentrations of this compound or vehicle control.

-

Add a fixed concentration of purified Gβγ subunits to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the change in polarization against the log concentration of this compound to calculate the IC50 value for the disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.

Objective: To confirm that this compound binds to GRK2 within intact cells.

Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein. In CETSA, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.

Materials:

-

Cell line expressing endogenous or overexpressed GRK2

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell suspensions (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-GRK2 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction by centrifugation.

-

Analyze the amount of soluble GRK2 in each sample by Western blotting using an anti-GRK2 antibody.

-

Plot the amount of soluble GRK2 as a function of temperature for both treated and untreated cells. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Logical Relationships

Workflow for Characterizing this compound Efficacy

The following diagram outlines a typical experimental workflow for the comprehensive evaluation of a GRK2 inhibitor like this compound.

Caption: Experimental workflow for the evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical cascade of events following the introduction of this compound into a cellular system with an activated GPCR.

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion and Future Directions

This compound represents a targeted approach to modulating GPCR signaling by inhibiting the foundational step of GRK2 recruitment. Its mechanism as a Gβγ antagonist holds therapeutic promise for conditions associated with GRK2 overactivity. While the lack of publicly available quantitative efficacy data for this compound is a current limitation, the experimental protocols outlined in this guide provide a clear path for its comprehensive characterization. Future research should focus on determining the binding affinity and inhibitory potency of this compound, as well as evaluating its efficacy and specificity in cellular and in vivo models of disease. The continued development of specific GRK2 inhibitors, including peptide-based approaches like this compound, is a promising avenue for the development of novel therapeutics for a range of human diseases.

References

Specificity of GRK2i TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Competitive Antagonism of Gβγ-Mediated GRK2 Activation

GRK2i TFA is a synthetic polypeptide that functions as a specific inhibitor of G protein-coupled receptor kinase 2 (GRK2). Its mechanism of action is not directed at the kinase domain itself, but rather at the crucial interaction between GRK2 and the G protein βγ subunits (Gβγ). By mimicking the Gβγ-binding domain of GRK2, this compound acts as a competitive antagonist, preventing the Gβγ-mediated translocation and subsequent activation of GRK2 at the plasma membrane. This targeted approach offers a distinct advantage in specificity over traditional kinase inhibitors that often exhibit off-target effects due to the conserved nature of ATP-binding sites. The peptide sequence of this compound is WKKELRDAYREAQQLVQRVPKMKNKPRS.[1]

Quantitative Analysis of this compound Activity

For context, the following table summarizes the IC50 values of various small molecule inhibitors that target the kinase domain of GRKs, highlighting the landscape of GRK inhibition.

| Inhibitor | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | Notes |

| Balanol | 35 | 4100 | 440 | Exhibits selectivity for GRK2 over GRK1 and GRK5. |

| CMPD103A | 54 | >125,000 | >125,000 | Highly selective for the GRK2 subfamily. |

| CMPD101 | 290 | >125,000 | >125,000 | Selective for the GRK2 subfamily. |

Data compiled from published studies. Assay conditions may vary.

Experimental Protocols for Specificity Determination

To rigorously assess the specificity of this compound, a combination of in vitro and cell-based assays is recommended.

In Vitro Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of a GRK2 substrate in the presence of its activator, Gβγ.

Objective: To determine the IC50 of this compound for the inhibition of Gβγ-activated GRK2.

Materials:

-

Recombinant human GRK2

-

Purified Gβγ subunits

-

GRK2 substrate (e.g., purified rhodopsin or a synthetic peptide substrate)

-

[γ-³²P]ATP

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing GRK2, Gβγ, and the GRK2 substrate in the kinase assay buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer).

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the direct disruption of the GRK2-Gβγ interaction by this compound in a cellular context.

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to inhibit the association of GRK2 and Gβγ.

Materials:

-

Cell line co-expressing tagged versions of GRK2 (e.g., HA-GRK2) and Gβγ (e.g., FLAG-Gβ1γ2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the GRK2 tag (e.g., anti-HA antibody)

-

Protein A/G agarose beads

-

Antibody against the Gβγ tag (e.g., anti-FLAG antibody) for Western blotting

-

Western blotting reagents and equipment

Protocol:

-

Culture the cells and treat with this compound for a specified time and concentration. A vehicle-treated control is essential.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with the anti-HA antibody to capture the HA-GRK2 protein complexes.

-

Add protein A/G agarose beads to immunoprecipitate the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an anti-FLAG antibody to detect the co-immunoprecipitated FLAG-Gβ1γ2.

-

The amount of co-immunoprecipitated Gβγ will be inversely proportional to the inhibitory activity of this compound.

Visualization of Key Pathways and Workflows

Signaling Pathway of GRK2 Activation and Inhibition by this compound

Caption: GRK2 activation by Gβγ and its inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

References

The Role of GRK2 Inhibition in Modulating Gβγ Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of G protein-coupled receptor kinase 2 (GRK2) inhibition in modulating the signaling of G protein βγ subunits (Gβγ). Given that "GRK2i TFA" likely refers to a GRK2 inhibitor (GRK2i) formulated with trifluoroacetic acid (TFA) as a counterion, this document will focus on the established principles and experimental findings related to well-characterized GRK2 inhibitors.

Introduction to GRK2 and Gβγ Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are central to a vast array of physiological processes. Upon activation by an agonist, a GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of its associated heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can then modulate the activity of various downstream effectors.

GRK2 plays a canonical role in the desensitization of GPCRs. It is recruited to the plasma membrane by interacting with activated GPCRs and Gβγ subunits, where it phosphorylates the receptor. This phosphorylation event promotes the binding of β-arrestins, which sterically hinder further G protein coupling and initiate receptor internalization, thereby attenuating the signaling cascade.

Beyond this canonical function, GRK2 also acts as a scavenger of Gβγ subunits. The interaction between GRK2 and Gβγ is crucial for the kinase's activity and localization. However, this sequestration of Gβγ by GRK2 can limit the availability of free Gβγ to interact with its own downstream effectors, such as phospholipase Cβ (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and certain ion channels.

Mechanism of Gβγ Signaling Modulation by GRK2 Inhibition

Inhibition of GRK2 presents a compelling therapeutic strategy for diseases characterized by excessive GPCR desensitization or dysregulated Gβγ signaling. The primary mechanism by which GRK2 inhibitors modulate Gβγ signaling is by preventing the sequestration of Gβγ subunits. By blocking the interaction between GRK2 and Gβγ, or by inhibiting the overall function of GRK2, these inhibitors increase the pool of free Gβγ available to activate its downstream targets. This can lead to a potentiation of Gβγ-mediated signaling pathways.

This modulation is particularly relevant in contexts where Gβγ signaling is crucial for cellular function, such as in cardiovascular regulation, inflammation, and neuronal activity.

Quantitative Data on GRK2 Inhibition and Gβγ Signaling

The following tables summarize quantitative data from studies on well-characterized GRK2 inhibitors, demonstrating their impact on Gβγ-mediated signaling.

Table 1: In Vitro Inhibition of GRK2 Activity

| Inhibitor | Target Species | IC50 (nM) | Assay Conditions | Reference |

| Paroxetine | Human | 33 | Recombinant human GRK2, rhodopsin substrate, [γ-³²P]ATP | |

| Takeda Cmpd A | Human | 16 | Recombinant human GRK2, purified tubulin as substrate | |

| GSK180736A | Human | 23 | Recombinant human GRK2, rhodopsin substrate |

Table 2: Functional Effects of GRK2 Inhibition on Gβγ-Mediated Signaling

| Inhibitor | Cell Line | Gβγ-Mediated Pathway | Effect | Assay | Reference |

| Gallein | HEK293 | PLCβ activation | Potentiation of agonist-induced IP-1 accumulation | HTRF-based IP-1 accumulation assay | |

| M119 | HL-60 | PI3Kγ activation | Inhibition of fMLP-stimulated PIP3 production | In vitro lipid kinase assay | |

| Paroxetine | NCM460 | ERK1/2 activation | Potentiation of LPA-induced ERK1/2 phosphorylation | Western blot analysis of phospho-ERK1/2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GRK2 inhibitors in modulating Gβγ signaling.

Co-Immunoprecipitation of GRK2 and Gβγ

This protocol is designed to assess the interaction between GRK2 and Gβγ in a cellular context.

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293) to 80-90% confluency.

-

Treat cells with the GRK2 inhibitor or vehicle control for the desired time.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-GRK2 antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Gβ antibody to detect co-immunoprecipitated Gβγ.

-

Re-probe the membrane with an anti-GRK2 antibody to confirm the immunoprecipitation of GRK2.

-

Förster Resonance Energy Transfer (FRET) Assay for GRK2-Gβγ Interaction

This protocol allows for the real-time monitoring of the GRK2-Gβγ interaction in living cells.

-

Plasmid Construction and Transfection:

-

Construct expression plasmids encoding GRK2 fused to a FRET donor (e.g., CFP) and Gβ and Gγ subunits fused to a FRET acceptor (e.g., YFP).

-

Co-transfect the plasmids into the cells of interest using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

FRET Imaging:

-

Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Acquire images using a fluorescence microscope equipped with filters for the donor and acceptor fluorophores.

-

Calculate the FRET efficiency using a standard algorithm (e.g., sensitized emission or acceptor photobleaching).

-

-

Data Analysis:

-

Treat the cells with the GRK2 inhibitor and monitor the change in FRET efficiency over time.

-

A decrease in FRET efficiency indicates a disruption of the GRK2-Gβγ interaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical GPCR signaling and desensitization pathway.

Caption: Modulation of Gβγ signaling by a GRK2 inhibitor.

Caption: Experimental workflow for co-immunoprecipitation.

Conclusion and Future Directions

The inhibition of GRK2 represents a promising strategy for modulating Gβγ signaling. By preventing the sequestration of Gβγ subunits, GRK2 inhibitors can potentiate Gβγ-mediated downstream effects, offering therapeutic potential for a range of diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate role of GRK2 in cellular signaling and to advance the development of novel therapeutics targeting this important kinase.